2-Chloro-3-nitro-anthraquinone
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Overview
Description
2-Chloro-3-nitro-anthraquinone is an organic compound with the molecular formula C14H6ClNO4. It belongs to the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of a chlorine atom and a nitro group attached to the anthraquinone core, making it a valuable intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitro-anthraquinone typically involves the nitration of 2-chloroanthraquinone. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at elevated temperatures. The nitration process introduces the nitro group at the 3-position of the anthraquinone ring .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-nitro-anthraquinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 2-Chloro-3-amino-anthraquinone.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-nitro-anthraquinone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is utilized in the production of pigments and as a precursor for various functional materials
Mechanism of Action
The mechanism of action of 2-Chloro-3-nitro-anthraquinone involves its interaction with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to cytotoxic effects. This compound can also inhibit key enzymes involved in cellular metabolism, thereby disrupting normal cellular functions .
Comparison with Similar Compounds
- 1-Chloro-2-trichloromethyl-anthraquinone
- 1,4-Diamino-2,3-dichloro-anthraquinone
- 1-Amino-4-bromo-2-chloro-anthraquinone
- 2-Acetyl-anthraquinone
Comparison: 2-Chloro-3-nitro-anthraquinone is unique due to the presence of both a chlorine atom and a nitro group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-3-nitroanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClNO4/c15-11-5-9-10(6-12(11)16(19)20)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKVDDVASUJKHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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